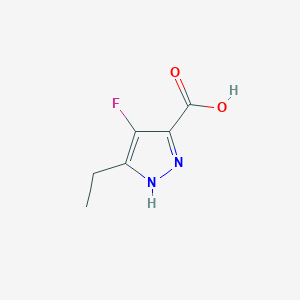

5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid

Description

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 3, an ethyl substituent at position 5, and a fluorine atom at position 4.

Properties

IUPAC Name |

5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRGYNURXYGNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659066 | |

| Record name | 5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681034-63-9 | |

| Record name | 5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of ethyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The fluorine atom and carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

5-Fluoro-1-Phenylpyrazole-4-Carboxylic Acid

- Structure : Fluorine at position 5, phenyl at position 1, carboxylic acid at position 4.

- Key Differences : The phenyl group introduces aromatic bulk, which may hinder steric interactions in biological targets compared to the ethyl group. The carboxylic acid at position 4 (vs. position 3) alters hydrogen-bonding capacity and dipole orientation.

- Applications : Used in coupling reactions to generate amide derivatives for drug discovery .

6-Methyl-1-(3-(Trifluoromethyl)Benzyl)Pyrazole-3-Carboxylic Acid

- Structure : Methyl at position 6, trifluoromethyl benzyl at position 1, carboxylic acid at position 3.

- The methyl group at position 6 may reduce conformational flexibility compared to the ethyl group.

Fluorinated Derivatives

5-(Difluoromethyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxylic Acid

- Structure : Difluoromethyl at position 5, methyl groups at positions 1 and 3, carboxylic acid at position 4.

- Properties: Molecular weight = 190.15; the difluoromethyl group increases lipophilicity and metabolic resistance compared to mono-fluorinated analogues .

- Contrast : The dual methyl groups limit steric freedom relative to the ethyl substituent in the target compound.

5-(Difluoromethyl)-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

Amino and Ester Derivatives

Ethyl 5-Amino-1-(4-Fluorobenzyl)-1H-Pyrazole-3-Carboxylate

- Structure: Amino group at position 5, 4-fluorobenzyl at position 1, ethyl ester at position 3.

- Properties: The ester group increases lipophilicity, favoring membrane permeability, while the amino group enables nucleophilic reactions (e.g., amidation) .

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate

Heterocyclic and Bulky Substituents

1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid is a compound of growing interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a pyrazole core with an ethyl and a fluorine substituent, contributing to its unique properties. The molecular formula is , and it has been characterized for various biological activities including anti-inflammatory, antimicrobial, and anticancer effects.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

A study highlighted that compounds with similar pyrazole structures have shown IC50 values ranging from to against COX-2 enzymes, indicating potent anticancer activity .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It has shown promising results in reducing inflammation in animal models:

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | Anti-inflammatory | |

| Celecoxib (Standard) | Anti-inflammatory |

In vivo studies demonstrated significant edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and modulation of cellular pathways related to inflammation and cancer proliferation. The compound's ability to interact with COX enzymes is particularly noteworthy in its anti-inflammatory activity .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study involving various cancer cell lines indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest in breast cancer cells.

- Inflammation Model : In a carrageenan-induced paw edema model, the compound demonstrated a reduction in swelling comparable to established anti-inflammatory agents, suggesting its potential for treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via cyclocondensation reactions. For example, ethyl 5-amino-pyrazole derivatives can react with acid anhydrides or chlorides to introduce substituents like fluorine and ethyl groups. Key intermediates are characterized using:

- IR spectroscopy to confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and fluorine substituents.

- ¹H-NMR to assign hydrogen environments (e.g., ethyl group protons at δ 1.2–1.4 ppm and aromatic protons).

- Mass spectrometry for molecular weight validation (e.g., [M+H]⁺ peaks).

- Elemental analysis to ensure purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing pyrazole-3-carboxylic acid derivatives?

- ¹H/¹³C-NMR : Critical for confirming substituent positions (e.g., fluorine at C4 vs. C5) and hydrogen bonding interactions.

- X-ray crystallography : Resolves crystal packing and bond parameters (e.g., C–C bond lengths of 1.453 Å in analogous structures) .

- LC-MS : Detects impurities and quantifies yield in multi-step syntheses .

Q. How are the pharmacological activities of pyrazole-3-carboxylic acid derivatives evaluated in preclinical studies?

Standard assays include:

- In vitro kinase inhibition : Testing ATP-binding affinity using fluorescence polarization assays.

- Anti-inflammatory activity : Measuring COX-1/COX-2 inhibition in cell lines (IC₅₀ values).

- Dose-response studies : Establishing therapeutic indices and ulcerogenic potential in rodent models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMAC) enhance reactivity .

- Catalysts : Palladium acetate or tert-butyl XPhos improve coupling reactions (yield >80%) .

- Temperature control : Multi-step reactions at 40–100°C under inert atmospheres reduce side products .

- Purification : Silica gel chromatography or recrystallization in ethanol improves purity (>98%) .

Q. What strategies address discrepancies in reported biological activities of structurally similar pyrazole derivatives?

- Structural analogs : Synthesize derivatives with varying substituents (e.g., replacing ethyl with cyclopropyl) to isolate pharmacophoric groups.

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., indomethacin) for anti-inflammatory comparisons .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinases or COX enzymes, resolving activity contradictions .

Q. How does X-ray crystallography elucidate the solid-state behavior of this compound?

Single-crystal studies reveal:

- Hydrogen-bonding networks : Carboxylic acid groups form dimers (O···H distances ~1.8 Å), influencing solubility.

- Torsional angles : Ethyl and fluorine substituents affect planarity, altering π-π stacking in co-crystals.

- Thermal parameters : Anisotropic displacement parameters (ADPs) indicate stability under storage conditions .

Q. What methodologies enable structure-activity relationship (SAR) studies for pyrazole-3-carboxylic acid derivatives?

- Substituent variation : Introduce electron-withdrawing (e.g., trifluoromethyl) or donating groups (e.g., methoxy) at C4/C5.

- Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding (%PPB) to correlate lipophilicity with bioavailability.

- In vivo efficacy : Compare ED₅₀ values in disease models (e.g., adjuvant-induced arthritis) to refine therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.